Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
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Overview
Description
TCO-PEG8-amine: is a heterobifunctional crosslinker that combines a trans-cyclooctene (TCO) moiety with an amine group (NH2). This compound is highly soluble in aqueous solutions and is primarily used in bioorthogonal chemistry due to its exceptional selectivity and reactivity . The TCO moiety enables click chemistry with tetrazine molecules, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: TCO-PEG8-amine is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol (PEG) with TCO and amine groups.
Industrial Production Methods: In industrial settings, the production of TCO-PEG8-amine involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG8-amine undergoes various chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazine in an inverse-electron demand Diels-Alder cycloaddition, forming a stable adduct.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Tetrazine derivatives are commonly used as reagents.
Amide Bond Formation: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to activate carboxylic acids for reaction with the amine group.
Major Products:
Click Chemistry: The major product is a stable TCO-tetrazine adduct.
Amide Bond Formation: The major product is a stable amide bond between the amine group of TCO-PEG8-amine and the carboxylic acid.
Scientific Research Applications
TCO-PEG8-amine has a wide range of applications in scientific research, including:
Chemistry:
Molecular Probes: Used to create TCO-conjugated probes for molecular imaging and diagnostics.
Drug Delivery: Serves as a linker in the synthesis of drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Biology:
Protein Labeling: Utilized in bioorthogonal labeling of proteins and other biomolecules for tracking and imaging studies.
Cellular Studies: Facilitates the study of cellular processes by enabling the selective labeling of cellular components.
Medicine:
Therapeutics: Used in the development of targeted therapeutics, including antibody-drug conjugates and other bioconjugates.
Diagnostics: Plays a role in the development of diagnostic agents for various diseases.
Industry:
Mechanism of Action
The mechanism of action of TCO-PEG8-amine involves its ability to undergo bioorthogonal reactions without interfering with natural biochemical processes. The TCO moiety reacts with tetrazine through an inverse-electron demand Diels-Alder reaction, forming a stable adduct. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo applications . The amine group allows for further functionalization through standard amide bond formation reactions .
Comparison with Similar Compounds
DBCO-PEG8-amine: Features a dibenzocyclooctyne (DBCO) moiety instead of TCO, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-amine: Contains a methyltetrazine moiety, used for click chemistry with TCO.
Uniqueness: TCO-PEG8-amine is unique due to its combination of TCO and amine functionalities, which provide exceptional selectivity and reactivity in bioorthogonal chemistry. The TCO moiety enables rapid and selective reactions with tetrazine, while the amine group allows for versatile functionalization, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C27H52N2O10 |
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Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
InChI Key |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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